5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound featuring a pyrrolopyridine core with a chlorine substituent at position 5 and an oxide group at position 5.
Properties
IUPAC Name |
5-chloro-7-hydroxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-3-5-1-2-9-7(5)10(11)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUAVLJDKZIBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=CC(=CN2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Core
The synthesis typically begins with the formation of the pyrrolo[2,3-b]pyridine skeleton. A prevalent approach involves cyclization of suitably substituted precursors such as 2-aminopyridines or related intermediates.
- Method : Condensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds or related derivatives under acidic or basic conditions facilitates ring closure, yielding the heterocyclic core.
Oxidation to Form the 7-Oxide
Oxidation of the Nitrogen Atom
The oxidation at the nitrogen atom at position 7 to form the N-oxide is a critical step, often performed after halogenation.
Method : Use of oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or peracetic acid under mild conditions ensures selective oxidation without affecting other functional groups.
Reaction Conditions : Typically carried out at room temperature or slightly elevated temperatures, with stoichiometric or slight excess oxidant to achieve complete conversion.
Specific Synthetic Routes and Data
Route A: Direct Halogenation Followed by Oxidation
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to form core | 2-aminopyridine derivatives | Acidic or basic conditions | N/A | Forms the heterocyclic scaffold |
| 2 | Regioselective chlorination | NCS, N-oxide intermediate | 0–25°C, inert solvent | 70–80 | Directed by N-oxide to position 5 |
| 3 | Oxidation to N-oxide | m-CPBA | 0–25°C | 80–90 | Selectively oxidizes nitrogen at position 7 |
Route B: Multi-step Synthesis via Precursor Functionalization
Starting from 7-azaindole derivatives, selective halogenation at positions 4 and 5 followed by oxidation at nitrogen to form the oxide.
Key Reagents : NBS (N-bromosuccinimide) for bromination, NCS for chlorination, and oxidants like H₂O₂ for N-oxidation.
Data Tables Summarizing Synthesis Parameters
Notes on Optimization and Challenges
Regioselectivity : Achieving selective halogenation at position 5 is facilitated by N-oxide directing groups, which increase regioselectivity and reduce side reactions.
Oxidation Conditions : Over-oxidation or oxidation at undesired sites can be mitigated by controlling the stoichiometry and reaction time of oxidants like m-CPBA.
Purification : Flash chromatography using ethyl acetate/hexane mixtures (e.g., 33:67) is effective for isolating high-purity products, with typical yields around 70–80%.
Scale-up : These methods are adaptable for larger scale synthesis with careful control of temperature and reagent addition to maintain selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents at the 5-position .
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide has the molecular formula and a molecular weight of 152.58 g/mol. Its structure features a pyrrolopyridine core with a chlorine substituent and an oxide group, which contributes to its unique reactivity and biological properties.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds derived from this structure have shown IC50 values in the low nanomolar range against FGFR1, FGFR2, and FGFR3, indicating strong potential for therapeutic applications in oncology .
Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibitors. It has been shown to affect several biochemical pathways by modulating receptor activity, particularly those involved in cancer cell proliferation and survival. The inhibition of FGFRs leads to the disruption of downstream signaling pathways such as MAPK and PI3K/AKT, which are crucial for tumor growth .
Organic Synthesis
As a building block in organic synthesis, this compound serves as an intermediate for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, makes it valuable for developing new pharmaceuticals and agrochemicals .
Case Study 1: FGFR Inhibition
A study published in RSC Advances demonstrated that specific derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine exhibited significant anti-proliferative effects on breast cancer cell lines (4T1). The compound not only inhibited cell growth but also induced apoptosis and reduced migration and invasion capabilities of these cells. This research highlights the compound's potential as a lead structure for developing targeted cancer therapies .
Case Study 2: Synthesis of Novel Derivatives
Another research effort focused on synthesizing novel derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine for enhanced biological activity. The study explored various substitution patterns on the pyrrolopyridine core to optimize receptor binding affinity and selectivity against FGFRs. The results indicated that specific modifications could significantly improve the compound's therapeutic profile, paving the way for future drug development initiatives .
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
The compound’s reactivity and physicochemical properties are influenced by the positions of the chlorine and oxide groups. Key comparisons include:
5-Chloro-1H-pyrrolo[2,3-c]pyridine Derivatives
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) : Synthesized in 71% yield, this compound differs in the fused ring system (pyrrolo[2,3-c]pyridine vs. [2,3-b]pyridine), altering electronic distribution and steric effects. The carboxyl group at position 2 enhances solubility but reduces lipophilicity compared to the 7-oxide group .
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : The methoxy substituent at position 5 increases electron density, improving stability and synthetic yield (80%) relative to chloro analogs .
Halogenated Analogs
- 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (A698638) : Bromine at position 5 and chlorine at position 6 increase molecular weight (257.48 g/mol) and polarizability compared to the target compound. This dual halogenation may enhance binding affinity in medicinal applications .
Oxide-Containing Derivatives
- 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 74420-06-7) : The nitro group at position 4 introduces strong electron-withdrawing effects, reducing basicity compared to the chloro-substituted target compound. Its molecular weight (179.13 g/mol) is lower due to the absence of chlorine .
- Thieno[2,3-b]pyridine 7-oxide (CAS 25557-50-0): Replacing the pyrrole ring with a thiophene (C7H5NOS) increases hydrophobicity (LogP = 2.33) and alters aromatic π-stacking interactions .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique structure with a chlorine atom at the 5-position and an oxide group at the 7-position. The synthesis typically involves multi-step organic reactions, often starting from pyridine derivatives. Common synthetic routes include chlorination followed by oxidation, utilizing reagents such as hydrogen peroxide and various chlorinating agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. For example, it has been studied as an inhibitor of CDK12 kinase, which plays a crucial role in DNA damage response and gene expression regulation .
- Modulation of Signaling Pathways : It can influence pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer therapies. Its ability to affect signaling cascades is significant in cancer treatment strategies .
Biological Activity and Therapeutic Potential
The compound has shown promise in several biological assays, particularly in cancer research:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards normal cells like MCF10A. This selective toxicity is crucial for developing safer anti-cancer agents .
- Combination Therapy : Research indicates that when used in combination with established chemotherapeutics like Doxorubicin, it can enhance the efficacy against cancer cells while reducing side effects on normal cells. For instance, certain derivatives have shown a significant reduction in MCF7 cell viability without affecting MCF10A cell viability to the same extent .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on CDK12 Inhibition : A study highlighted the compound's role as a CDK12 inhibitor, demonstrating its potential in treating cancers associated with CDK12 mutations. It was found to disrupt foci formation essential for DNA repair processes in cancer cells .
- Cytotoxicity Assessment : In another study assessing various compounds' cytotoxicity against MCF10A and MCF7 cells, it was noted that certain derivatives of this compound significantly reduced cancer cell viability while preserving normal cell health. This dual effect underscores its therapeutic potential in oncology .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Heterocyclic | CDK12 inhibition, anticancer |
| 5-Chloro-1H-pyrrolo[3,2-b]pyridine | Heterocyclic | Moderate anticancer activity |
| 5-Chloro-7-azaindole | Heterocyclic | Antimicrobial properties |
| Pyrrolo[2,3-d]pyrimidine derivatives | Heterocyclic | Anti-inflammatory and cytotoxic |
The distinct substitution pattern and presence of the oxide group at the 7-position contribute to its unique reactivity and biological activity profile compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide, and what critical reaction conditions ensure successful synthesis?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes cyclization of precursor intermediates followed by chlorination. For example, outlines a route for a related compound involving cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate and subsequent chlorination. Adjustments to reaction conditions (e.g., temperature, catalysts) are critical for regioselectivity and yield. also highlights the use of NaH and methoxymethyl chloride for N-protection, which may be adapted for oxidation steps to form the 7-oxide derivative .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. and demonstrate the use of this technique to resolve regioisomers and analyze hydrogen bonding (e.g., C–H···O interactions). Complementary methods include NMR (to assess substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What spectroscopic techniques are used to characterize intermediates and final products in pyrrolopyridine synthesis?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To identify proton environments and confirm substitution patterns (e.g., distinguishing N-oxide protons).
- FT-IR : To detect functional groups like N-oxide stretches (~1250–1350 cm⁻¹).
- UV-Vis : For electronic structure analysis, particularly in conjugated systems.
and provide examples of spectroscopic data interpretation in related compounds .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during functionalization of the pyrrolopyridine core?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, shows that N-protection with methoxymethyl chloride yields regioisomers in a 1:1.6 ratio. Computational modeling (e.g., DFT) can predict reactive sites, while directing groups (e.g., halogens) may guide functionalization. X-ray crystallography (as in ) helps validate outcomes .
Q. What computational tools are effective for predicting the reactivity and stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations, as referenced in (Reddy et al.), predict frontier molecular orbitals (HOMO/LUMO) and reaction pathways. Molecular dynamics simulations assess stability under varying solvent or temperature conditions. Software like Gaussian or ORCA is commonly used .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing and stability of pyrrolopyridine derivatives?
- Methodological Answer : highlights intramolecular C–H···N and intermolecular C–H···O interactions stabilizing the crystal lattice. π-π stacking between aromatic systems (centroid distances ~3.8 Å) further enhances stability. Such analyses guide the design of co-crystals or salts for improved physicochemical properties .
Q. What strategies are employed to optimize reaction yields in multi-step syntheses of halogenated pyrrolopyridines?
- Methodological Answer : Key strategies include:
- Stepwise purification : Flash chromatography () or recrystallization to isolate intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd, Rh) for cross-coupling steps ( mentions Rh(III)-catalyzed C–H activation).
- Temperature control : Low temperatures to suppress side reactions during sensitive steps like chlorination .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrrolopyridine derivatives?
- Methodological Answer : SAR requires systematic variation of substituents (e.g., halogens, methoxy groups) and evaluation of biological activity. cites Reddy et al.'s use of microwave-assisted synthesis and DFT to correlate electronic properties with antioxidant activity. Bioisosteric replacements (e.g., replacing Cl with Br) may enhance binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
